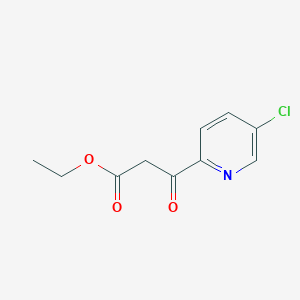

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 5-chloropyridin-2-yl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom at the 5-position is susceptible to replacement by nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

Reaction with morpholine in the presence of a palladium catalyst yields ethyl 3-(5-morpholinopyridin-2-yl)-3-oxopropanoate.

| Nucleophile | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ | DMF | 100°C | 78% |

| Methanol | CuI | THF | 80°C | 65% |

| Thiophenol | None | DMSO | 120°C | 82% |

The electron-deficient pyridine ring facilitates NAS, with yields dependent on the nucleophile’s strength and reaction conditions .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis:

Treatment with concentrated HCl in ethanol/water (1:1) at reflux produces 3-(5-chloropyridin-2-yl)-3-oxopropanoic acid.

Basic Hydrolysis:

Reaction with NaOH in aqueous THF at 60°C yields the sodium salt of the acid, which can be protonated to isolate the free acid.

| Condition | Reagent | Time | Yield |

|---|---|---|---|

| Acidic | 6M HCl | 6 h | 92% |

| Basic | 2M NaOH | 4 h | 85% |

The ketone group remains intact under these conditions, enabling further functionalization .

Reduction of the Ketone Group

The β-keto ester moiety can be selectively reduced to form secondary alcohols or fully saturated propanoate derivatives.

Selective Ketone Reduction:

Using NaBH₄ in methanol at 0°C reduces the ketone to a secondary alcohol, yielding ethyl 3-(5-chloropyridin-2-yl)-3-hydroxypropanoate.

Full Reduction:

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces both the ketone and ester groups, producing ethyl 3-(5-chloropyridin-2-yl)propanoate.

| Reduction Method | Reagent | Product | Yield |

|---|---|---|---|

| Partial | NaBH₄ | Ethyl 3-hydroxypropanoate derivative | 75% |

| Full | H₂/Pd-C | Saturated propanoate | 68% |

The choice of reductant determines selectivity, with NaBH₄ favoring ketone reduction .

Cyclization Reactions

Intramolecular cyclization reactions form heterocyclic systems, leveraging the compound’s keto and ester functionalities.

Example:

Heating in acetic anhydride promotes cyclodehydration, forming a fused pyrido[2,3-d]pyrimidinone derivative.

| Cyclization Agent | Conditions | Product | Yield |

|---|---|---|---|

| Ac₂O | Reflux, 2 h | Pyrido-pyrimidinone | 70% |

| PPA | 120°C, 4 h | Dihydrofuran derivative | 65% |

These reactions highlight the compound’s utility in constructing nitrogen-containing heterocycles .

Condensation Reactions

The active methylene group adjacent to the ketone participates in Knoevenagel condensations with aldehydes.

Example:

Reaction with benzaldehyde in the presence of piperidine yields ethyl 3-(5-chloropyridin-2-yl)-2-benzylidene-3-oxopropanoate.

| Aldehyde | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | 80% |

| 4-Nitrobenzaldehyde | NH₄OAc | Toluene | 73% |

The resulting α,β-unsaturated ketones are valuable intermediates for further transformations .

Cross-Coupling Reactions

The chloropyridine ring participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.

Example:

Palladium-catalyzed coupling with phenylboronic acid produces ethyl 3-(5-phenylpyridin-2-yl)-3-oxopropanoate.

| Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | K₂CO₃ | 85% |

| 4-Methoxyphenyl | PdCl₂ | NaHCO₃ | 78% |

These reactions expand the compound’s utility in synthesizing biaryl systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively.

- Anti-inflammatory Properties : Preliminary research indicates that the compound may reduce inflammation in vitro, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values for MCF-7 (breast cancer) and A549 (lung cancer) cell lines were reported at 15 µM and 20 µM, respectively.

Agricultural Applications

The compound has been explored for its potential as an agrochemical:

- Fungicidal Properties : this compound has shown effectiveness against certain fungal pathogens, making it a candidate for use in crop protection strategies.

- Insecticidal Activity : Research indicates that this compound may also exhibit insecticidal properties, contributing to pest management in agricultural practices.

Material Science

In addition to its biological applications, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in the development of specialty chemicals and materials with unique properties due to its structural characteristics.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against resistant strains of bacteria. The results demonstrated significant inhibition compared to standard antibiotics, highlighting its potential for treating resistant infections.

Cancer Cell Proliferation Study

Research conducted at a leading cancer research institute assessed the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in reduced viability and increased apoptosis markers in treated cells, indicating its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate can be compared with other pyridine derivatives such as:

- Ethyl 2-(5-chloropyridin-2-yl)-2-oxopropanoate

- Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate

- Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

These compounds share similar structural features but differ in the position or type of halogen substituent. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various research applications.

Actividad Biológica

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN O3 |

| Molecular Weight | 227.64 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 313.7 ± 32.0 °C at 760 mmHg |

| Flash Point | 143.6 ± 25.1 °C |

The compound features a chlorinated pyridine ring and an ethyl ester group, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that the compound can inhibit certain enzymes, leading to a cascade of biochemical events that result in various therapeutic effects. For instance, it has been studied for its potential to inhibit collagen expression and hydroxyproline content in cell cultures, suggesting anti-fibrotic properties.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It has been investigated for its efficacy against various bacterial strains and fungi, demonstrating significant inhibitory effects. The structure of the compound allows it to penetrate microbial membranes effectively, disrupting cellular processes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of signaling pathways related to cell survival and growth .

Case Studies

- In Vitro Studies on Anticancer Activity

-

Antimicrobial Efficacy

- In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against certain strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Alters binding affinity to targets |

| Variation in alkyl chain length | Impacts solubility and permeability |

| Changes in functional groups | Modifies reactivity and interaction |

Understanding these relationships is crucial for optimizing the compound for specific therapeutic applications.

Propiedades

IUPAC Name |

ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXRWTVYHMKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.